2-(Morpholinothio)benzothiazole

Vue d'ensemble

Description

Le Morpholinylmercaptobenzothiazole est un composé chimique connu pour son rôle d'accélérateur de vulcanisation dans l'industrie du caoutchouc. C'est un dérivé du mercaptobenzothiazole, qui est un composé organosulfuré. Ce composé est particulièrement apprécié pour sa capacité à améliorer la vitesse et l'efficacité du processus de vulcanisation, ce qui est crucial pour la production de produits en caoutchouc durables .

Applications De Recherche Scientifique

Le Morpholinylmercaptobenzothiazole a un large éventail d'applications en recherche scientifique :

Chimie : Il est utilisé comme réactif en synthèse organique et comme catalyseur dans diverses réactions chimiques.

Biologie : Le composé a été étudié pour ses propriétés antimicrobiennes et antifongiques potentielles.

5. Mécanisme d'action

Le mécanisme d'action du Morpholinylmercaptobenzothiazole implique son interaction avec les atomes de soufre du caoutchouc, favorisant la formation de liaisons croisées entre les chaînes de polymère. Ce processus de réticulation améliore l'élasticité et la durabilité des produits en caoutchouc. De plus, le composé peut inhiber certaines enzymes, ce qui en fait un candidat potentiel pour des applications thérapeutiques .

Composés similaires :

Mercaptobenzothiazole : Précurseur du Morpholinylmercaptobenzothiazole, utilisé dans des applications similaires.

2-Benzothiazolylsulfénylmorpholine : Un autre dérivé présentant des propriétés et des applications similaires.

Unicité : Le Morpholinylmercaptobenzothiazole est unique en raison de sa réactivité et de son efficacité accrues en tant qu'accélérateur de vulcanisation. Son groupe morpholine offre une stabilité et une réactivité supplémentaires, ce qui le rend plus efficace dans certaines applications par rapport à ses analogues .

Mécanisme D'action

Target of Action

2-(Morpholinothio)benzothiazole, also known as 4-(Benzo[d]thiazol-2-ylthio)morpholine, is primarily used as an accelerator in various chemical reactions

Mode of Action

As an accelerator, this compound enhances the rate of chemical reactions without being consumed in the process . It interacts with the reactants, reducing the activation energy required for the reaction to proceed. The exact mechanism of this interaction depends on the specific reaction and the reactants involved.

Pharmacokinetics

It is known to be soluble in dichloromethane and acetone, and insoluble in water . This suggests that it may have good bioavailability in organic solvents but poor bioavailability in aqueous environments.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, its solubility characteristics suggest that it would be more effective in organic environments than in aqueous ones . Additionally, it decomposes gradually when heated , indicating that temperature is an important factor in its stability.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : Le Morpholinylmercaptobenzothiazole peut être synthétisé par réaction du mercaptobenzothiazole avec la morpholine. La réaction implique généralement l'utilisation d'un solvant tel que le diméthylsulfoxyde (DMSO) et est réalisée sous des conditions de température contrôlées pour assurer l'obtention du produit souhaité .

Méthodes de production industrielle : Dans les milieux industriels, la production de Morpholinylmercaptobenzothiazole implique souvent des réactions à haute température. L'aniline et le disulfure de carbone sont mis en réaction en présence de soufre pour produire du mercaptobenzothiazole, qui est ensuite mis en réaction avec la morpholine pour donner du Morpholinylmercaptobenzothiazole .

Analyse Des Réactions Chimiques

Types de réactions : Le Morpholinylmercaptobenzothiazole subit diverses réactions chimiques, notamment :

Oxydation : Cette réaction peut conduire à la formation de sulfoxydes ou de sulfones.

Réduction : Les réactions de réduction peuvent convertir le composé en sa forme thiolique.

Substitution : Le composé peut participer à des réactions de substitution nucléophile, où le groupe morpholine peut être remplacé par d'autres nucléophiles.

Réactifs et conditions courants :

Oxydation : Les oxydants courants comprennent le peroxyde d'hydrogène et les peracides.

Réduction : Les agents réducteurs tels que l'hydrure de lithium et d'aluminium (LiAlH4) ou le borohydrure de sodium (NaBH4) sont utilisés.

Substitution : Les nucléophiles comme les amines ou les alcools peuvent être utilisés en conditions basiques.

Principaux produits formés :

Oxydation : Sulfoxydes et sulfones.

Réduction : Dérivés thiols.

Substitution : Divers benzothiazoles substitués.

Comparaison Avec Des Composés Similaires

Mercaptobenzothiazole: A precursor to morpholinylmercaptobenzothiazole, used in similar applications.

2-Benzothiazolylsulfenylmorpholine: Another derivative with similar properties and applications.

Uniqueness: Morpholinylmercaptobenzothiazole is unique due to its enhanced reactivity and efficiency as a vulcanization accelerator. Its morpholine group provides additional stability and reactivity, making it more effective in certain applications compared to its analogs .

Activité Biologique

2-(Morpholinothio)benzothiazole (CAS No. 102-77-2) is a compound that has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, supported by research findings, case studies, and relevant data.

- Molecular Formula : C9H10N2S2

- Molecular Weight : 210.32 g/mol

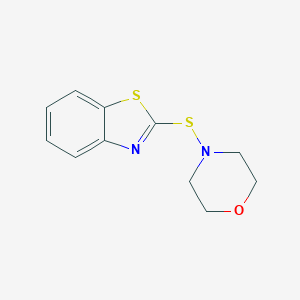

- Structural Features : The compound contains a benzothiazole ring fused with a morpholinothio group, which is crucial for its biological activity.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial properties against various pathogens:

- Bacterial Inhibition : Research indicates that this compound effectively inhibits the growth of Staphylococcus aureus and Escherichia coli , with minimum inhibitory concentrations (MICs) ranging from 50 to 100 µg/mL.

- Fungal Activity : It has also shown efficacy against fungi such as Candida albicans , with MIC values around 75 µg/mL, suggesting potential applications in treating fungal infections.

Anticancer Potential

The anticancer properties of this compound have been explored in several studies:

- Cell Line Studies : In vitro studies using human cancer cell lines (e.g., MCF-7 for breast cancer and HeLa for cervical cancer) revealed that the compound induces apoptosis and inhibits cell proliferation. The IC50 values were reported to be approximately 30 µM for MCF-7 cells and 25 µM for HeLa cells .

- Mechanism of Action : The compound appears to exert its effects through the activation of caspase pathways, leading to programmed cell death. Additionally, it disrupts mitochondrial membrane potential, further contributing to its cytotoxic effects .

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Applied Microbiology evaluated the antimicrobial efficacy of this compound in clinical isolates. The findings indicated that the compound not only inhibited bacterial growth but also demonstrated synergistic effects when combined with conventional antibiotics, enhancing their efficacy against resistant strains.

Case Study 2: Cancer Cell Inhibition

In a research article focusing on novel anticancer agents, scientists tested the effects of this compound on various cancer cell lines. Results showed a significant reduction in cell viability and an increase in apoptotic markers after treatment, highlighting its potential as an effective chemotherapeutic agent .

Toxicological Profile

While the biological activities are promising, understanding the toxicological profile is essential for further development:

- Cytotoxicity : Preliminary toxicity assessments indicate that at higher concentrations (above 50 µM), the compound may exhibit cytotoxic effects on normal human cell lines. This necessitates careful dose optimization in therapeutic applications .

- Safety Studies : Ongoing studies aim to establish a comprehensive safety profile, including genotoxicity and long-term exposure effects.

Propriétés

IUPAC Name |

4-(1,3-benzothiazol-2-ylsulfanyl)morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2OS2/c1-2-4-10-9(3-1)12-11(15-10)16-13-5-7-14-8-6-13/h1-4H,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHKLKWCYGIBEQF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1SC2=NC3=CC=CC=C3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2OS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0021096 | |

| Record name | N-Oxydiethylene-2-benzothiazylsulfenamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0021096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Other Solid; Pellets or Large Crystals, Tan to brown solid with a sweet odor; [HSDB] Pale granules or flakes; [MSDSonline] | |

| Record name | Benzothiazole, 2-(4-morpholinylthio)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-(4-Morpholinothio)benzothiazole | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3056 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Flash Point |

188 °C | |

| Record name | 2-(4-Morpholinothio)benzothiazole | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3056 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

INSOL IN WATER, SOL IN BENZENE, ACETONE, METHANOL | |

| Record name | 2-(4-MORPHOLINOTHIOBENZOTHIAZOLE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2867 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.34 @ 25 °C | |

| Record name | 2-(4-MORPHOLINOTHIOBENZOTHIAZOLE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2867 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

BUFF TO BROWN FLAKES, TAN-COLORED POWDER | |

CAS No. |

102-77-2 | |

| Record name | 2-(4-Morpholinothio)benzothiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=102-77-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(4-Morpholino)thiobenzothiazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000102772 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Morpholinylmercaptobenzothiazole | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14202 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Sulfenamide M | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=70078 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzothiazole, 2-(4-morpholinylthio)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N-Oxydiethylene-2-benzothiazylsulfenamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0021096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(morpholinothio)benzothiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.776 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MORPHOLINYLMERCAPTOBENZOTHIAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VCD7623F3K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-(4-MORPHOLINOTHIOBENZOTHIAZOLE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2867 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

80 °C | |

| Record name | 2-(4-MORPHOLINOTHIOBENZOTHIAZOLE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2867 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes 2-(Morpholinothio)benzothiazole an effective vulcanization accelerator?

A1: [] this compound belongs to the benzothiazolesulfenamide class of accelerators, known for their efficiency in sulfur vulcanization. While the exact mechanisms are complex and still under investigation, research suggests that MBS participates in the formation of sulfurating agents. These agents, in turn, react with rubber molecules to create crosslinks, enhancing the rubber's strength, elasticity, and resistance to degradation.

Q2: How does the structure of this compound influence its reactivity?

A3: [] The presence of the sulfenamide group (-S-N<) in this compound is crucial for its reactivity. This group allows for the efficient transfer of the sulfur atom, which is essential for the vulcanization process. Additionally, [] the morpholino group in this compound can be cleaved under specific conditions, opening avenues for further chemical modifications and expanding its potential applications beyond rubber vulcanization.

Q3: Can you provide an example of a specific chemical reaction where this compound is used?

A4: [] this compound can be used to synthesize 2-substituted 2-cyclopentenones, valuable precursors in the synthesis of jasmonoids (a class of plant hormones). The reaction involves the initial formation of 2-(2-benzothiazolylthio)cyclopentanone from cyclopentanone and this compound. Subsequent alkylation and thermolysis steps lead to the desired 2-substituted 2-cyclopentenones.

Q4: Are there any concerns regarding the environmental impact of using this compound?

A5: [] While essential for tire production and other rubber applications, the use of this compound raises concerns about potential environmental impact. For instance, it can contribute to nitrogen oxide and amine gas emissions during the vulcanization process. [] Research efforts are focused on exploring alternative accelerators and more sustainable practices within the rubber industry to mitigate these concerns.

Q5: What analytical methods are employed to study and quantify this compound?

A6: [] Isotopic labeling with carbon-14 and sulfur-35 is a valuable technique used to track the fate and behavior of this compound during reactions. These labeled compounds allow researchers to study the reaction mechanisms, identify intermediates, and analyze the distribution of the compound in different materials.

Q6: Has any research been conducted to develop safer and more environmentally friendly vulcanization processes using this compound?

A7: [] Research is ongoing to develop "low sulfur" vulcanization systems that utilize this compound in conjunction with compounds like N,N-dithiodimorpholine. These systems aim to achieve efficient vulcanization while reducing the overall sulfur content, minimizing the formation of harmful byproducts, and improving the long-term performance of the rubber.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.